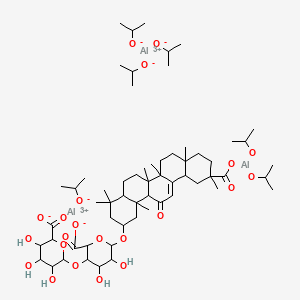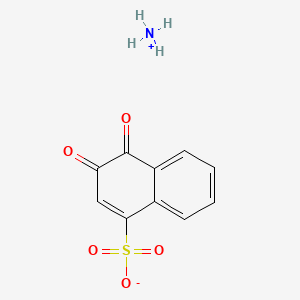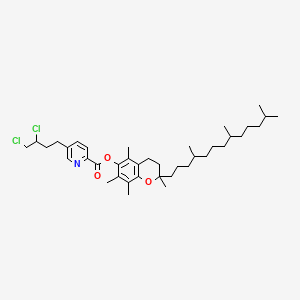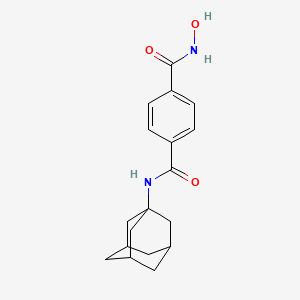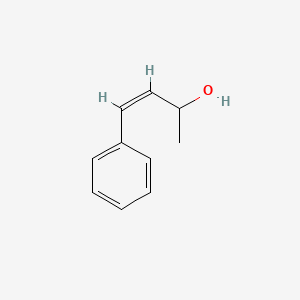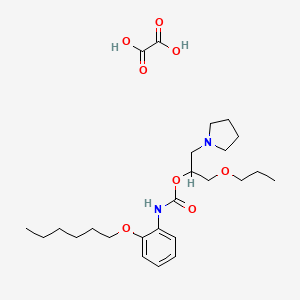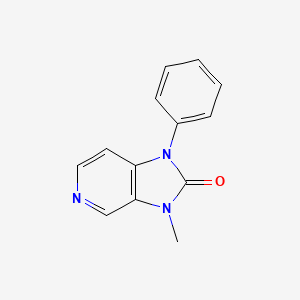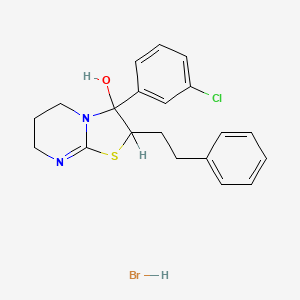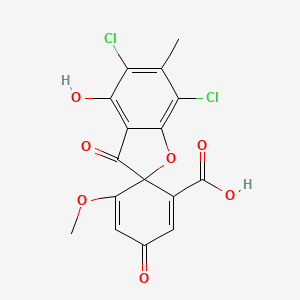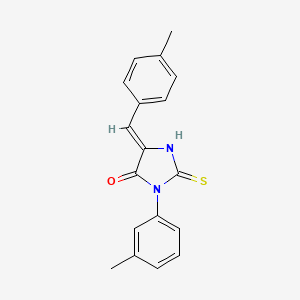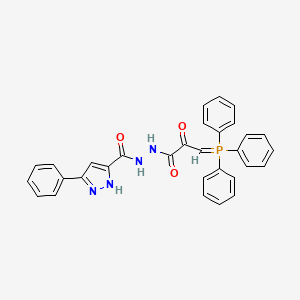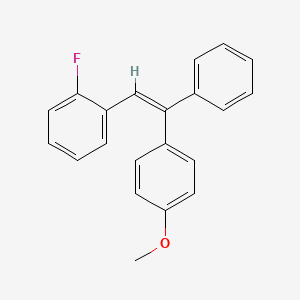
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from o-fluorobromobenzene and magnesium in anhydrous ether.
Aldol Condensation: The Grignard reagent is then reacted with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous flow processes for aldol condensation. The use of automated purification systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene can be compared with other stilbene derivatives, such as:
Trans-stilbene: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.
4,4’-Dihydroxystilbene: Contains hydroxyl groups, which can significantly alter its reactivity and applications.
4,4’-Dimethoxystilbene: Similar to this compound but lacks the fluorine substituent, leading to differences in chemical behavior.
Eigenschaften
CAS-Nummer |
1237-17-8 |
|---|---|
Molekularformel |
C21H17FO |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C21H17FO/c1-23-19-13-11-17(12-14-19)20(16-7-3-2-4-8-16)15-18-9-5-6-10-21(18)22/h2-15H,1H3/b20-15- |
InChI-Schlüssel |
ACNLCQWGDVXJBG-HKWRFOASSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


